molecular formula H4Mg2O4Si B3342271 Forsterite (Mg2(SiO4)) CAS No. 15118-03-3

Forsterite (Mg2(SiO4))

Cat. No. B3342271
CAS RN: 15118-03-3
M. Wt: 144.73 g/mol
InChI Key: ICUHFTWXYNJXLX-UHFFFAOYSA-N
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Description

Forsterite, also known as white olivine, is the magnesium-rich end-member of the olivine solid solution series . It is isomorphous with the iron-rich end-member, fayalite . Forsterite crystallizes in the orthorhombic system with cell parameters a 4.75 Å (0.475 nm), b 10.20 Å (1.020 nm), and c 5.98 Å (0.598 nm) . It is associated with igneous and metamorphic rocks and has also been found in meteorites .


Synthesis Analysis

Forsterite nanoparticles can be synthesized by a facile hydrothermal method . In one study, carboxylic acid structures were applied to modify the morphology and surface properties of the as-prepared particles . The activities of the Mg2SiO4 nanostructures as photocatalysts were assessed by the degradation of several azo dyes under UV and Vis light irradiation .


Molecular Structure Analysis

The Mg2SiO4 forsterite structure is based on a distorted hexagonal arrangement of oxygen atoms . An asymmetric tilt grain boundary with a misorientation of 60.80 formed between surfaces (010) and (011) preserves the hexagonal arrangement of oxygen atoms in the grain boundary region .


Chemical Reactions Analysis

Forsterite’s ability to adsorb volatile chemicals plays an important role in many natural processes . For example, the chemisorption of water molecules onto forsterite dust grain has been considered the possible source of water on terrestrial planets . Despite its low porosity and permeability, the formations of the ultrama\fc rock peridotite provide attractive sites for permanent carbon dioxide sequestration because of the high olivine content and thus significant potential for carbon dioxide mineralization .


Physical And Chemical Properties Analysis

Forsterite is characterized by its orthorhombic crystal system, its hardness on the Mohs scale (7), and its specific gravity (3.21 – 3.33) . It is colorless, green, yellow, yellow-green, or white . It is transparent to translucent with a vitreous luster .

properties

InChI

InChI=1S/2Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUHFTWXYNJXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Si](O)(O)O.[Mg].[Mg]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Mg2O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164726
Record name Forsterite (Mg2(SiO4))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forsterite (Mg2(SiO4))

CAS RN

15118-03-3
Record name Forsterite (Mg2(SiO4))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forsterite (Mg2(SiO4))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Forsterite (Mg2(SiO4))
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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